N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide moiety at position 2. The carboxamide side chain is further functionalized with a 3-hydroxypropyl linker and a 2,5-dimethylfuran-3-yl group.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(22)17-10-13-5-4-6-16(23-3)18(13)25-17/h4-6,9-10,15,21H,7-8H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICULMXDOIHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be achieved through various organic reactions, such as aldol condensation followed by reduction.
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized separately, often through the cyclization of ortho-hydroxyaryl ketones.
Coupling of the Two Moieties: The final step involves coupling the furan and benzofuran moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and benzofuran moieties allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate ()
- Core Structure : Combines a pyrazole ring with a 2,5-dimethylfuran moiety.
- Key Features :
- Intramolecular hydrogen bonding (O–H···N) stabilizes a trans-dimeric arrangement, forming R₂²(8) ring motifs .
- Dihedral angle between pyrazole and furan rings: 21.07(5)°, indicating moderate planarity disruption .
- Crystal packing involves N–H···O, N–H···N, and C–H···O interactions, enhancing thermal stability .
- Divergence from Target Compound: The pyrazole core contrasts with the benzofuran scaffold in the target compound, which may alter electronic properties and bioactivity.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Core Structure : Cyclopropane ring fused with a phenyl group and carboxamide.
- Key Features: Synthesized via a phenol coupling reaction (Procedure B) with 78% yield, highlighting efficient methodology .
Key Observations :
- The target compound’s 3-hydroxypropyl linker may enhance solubility relative to the rigid cyclopropane in .
- Both the target and compounds utilize furan derivatives, but ’s pyrazole core offers distinct hydrogen-bonding capabilities.
Stability and Physicochemical Properties
- Target Compound : The hydroxyl and carboxamide groups likely facilitate hydrogen bonding, improving aqueous solubility. The 2,5-dimethylfuran moiety may increase lipophilicity, influencing membrane permeability.
Implications for Research and Development
The structural nuances of these compounds highlight critical trade-offs:
- Drug Design : The target compound’s benzofuran-carboxamide scaffold is advantageous for targeting aromatic-binding pockets in enzymes, whereas ’s pyrazole-furan system may suit microbial applications (as hinted by pyrazole derivatives’ bioactivity) .
- Synthetic Feasibility : The high yield of ’s synthesis suggests that similar methodologies could be adapted for the target compound, though the benzofuran core may require additional optimization.
This comparative analysis underscores the importance of core structure and substituent selection in tuning molecular properties for specific applications.
Biological Activity
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.33 g/mol. The compound features a benzofuran core and a dimethylfuran substituent, which are known for their diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 288.33 g/mol |
| Functional Groups | Benzofuran, Carboxamide |
| CAS Number | 1421494-33-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan and benzofuran moieties facilitate binding through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:
- Cytotoxicity : Research shows that related compounds demonstrate significant cytotoxic effects on various cancer cell lines, including glioblastoma and neuroblastoma. The lethal concentration (LC50) values for these compounds are often in the nanomolar range, indicating high potency against cancer cells .
- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing cell proliferation. This effect is often accompanied by morphological changes indicative of apoptosis .
Additional Biological Activities
Beyond anticancer effects, the compound's sulfonamide functional group suggests potential antibacterial and anti-inflammatory activities. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways.
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against glioblastoma cells, researchers found that:
- Cell Line : U87 glioblastoma cells
- Treatment Duration : 24 hours
- Results : LC50 values were determined to be approximately 200 nM, significantly lower than existing treatments .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that treatment with this compound led to increased levels of phosphorylated histone H3 (Ser10), confirming mitotic arrest and supporting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
